N-(4-acetyl-1,3-thiazol-2-yl)-2-aminopropanamide

Description

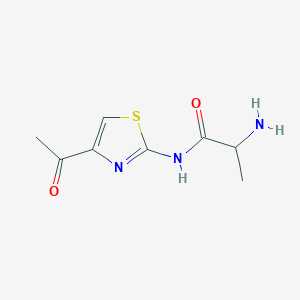

N-(4-Acetyl-1,3-thiazol-2-yl)-2-aminopropanamide is a thiazole-derived compound characterized by a 4-acetyl-substituted thiazole core linked to a 2-aminopropanamide moiety. Its molecular formula is C₈H₁₂ClN₃O₂S (hydrochloride salt), with a molecular weight of 249.72 g/mol .

Properties

Molecular Formula |

C8H11N3O2S |

|---|---|

Molecular Weight |

213.26 g/mol |

IUPAC Name |

N-(4-acetyl-1,3-thiazol-2-yl)-2-aminopropanamide |

InChI |

InChI=1S/C8H11N3O2S/c1-4(9)7(13)11-8-10-6(3-14-8)5(2)12/h3-4H,9H2,1-2H3,(H,10,11,13) |

InChI Key |

PANDLZPWXMPQCI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)NC1=NC(=CS1)C(=O)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetyl-1,3-thiazol-2-yl)-2-aminopropanamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

Acetylation: The thiazole ring is then acetylated at the 4-position using acetic anhydride in the presence of a catalyst such as pyridine.

Aminopropanamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetyl-1,3-thiazol-2-yl)-2-aminopropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminopropanamide moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the thiazole ring.

Reduction: Reduced forms of the acetyl group.

Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antibacterial and antifungal properties.

Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-acetyl-1,3-thiazol-2-yl)-2-aminopropanamide involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes or interfere with cellular processes by binding to specific receptors. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(4-acetyl-1,3-thiazol-2-yl)-2-aminopropanamide with analogous thiazole derivatives, focusing on structural features, synthesis routes, and biological activities.

Structural Analogues and Substitution Patterns

Key Observations :

- Substituent Impact : The 4-acetyl group in the target compound distinguishes it from analogues with phenyl (6a, 7) or hydrazinylcarbonyl (S5b) substituents. These groups influence solubility, binding affinity, and selectivity .

- Biological Activity: While the target compound lacks reported activity, structurally related thiazoles exhibit anti-inflammatory (6a, 9c) and antioxidant properties (S5b). For example, 6a’s non-selective COX inhibition contrasts with 6b’s COX-2 selectivity, highlighting the role of substituents in modulating activity .

Physical Properties :

- The target compound’s hydrochloride salt suggests enhanced solubility compared to neutral analogues like 6a or S5b.

- Melting points vary widely: 146–147°C for compound 7 vs. unreported values for the target compound .

Computational and Docking Studies

- 6a/6b : Docking studies revealed hydrophobic interactions with COX/LOX enzymes, critical for anti-inflammatory activity .

- 9c () : Demonstrated favorable binding to COX-2 active sites, comparable to reference ligands .

- Target Compound: No docking data available, but the 4-acetyl group may influence hydrogen bonding or steric hindrance in target binding.

Biological Activity

N-(4-acetyl-1,3-thiazol-2-yl)-2-aminopropanamide is a synthetic compound characterized by a thiazole ring and an amide functional group. This compound is gaining attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. The structure of this compound suggests that it may interact with various biological targets, leading to diverse pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 213.26 g/mol. The key structural features include:

- Thiazole Ring : Known for its presence in many bioactive compounds.

- Amide Functional Group : Imparts distinct chemical reactivity.

Biological Activities

Preliminary studies indicate that this compound exhibits significant biological activities, which can be categorized as follows:

Antimicrobial Activity

Research suggests that this compound shows promising antibacterial and antifungal properties. The mechanism of action typically involves:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for microbial survival.

- Disruption of Cellular Processes : It may interfere with cellular functions by binding to relevant receptors or proteins.

Anticancer Potential

The compound has been evaluated for its anticancer activity against various cancer cell lines. Notable findings include:

- Induction of Apoptosis : Studies have shown that it can trigger programmed cell death in cancer cells.

- Inhibition of Tumor Growth : In vivo studies indicate that treatment with this compound significantly reduces tumor growth in xenograft models.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antibacterial | Enzyme inhibition | |

| Antifungal | Disruption of cell wall synthesis | |

| Anticancer | Induction of apoptosis | |

| Inhibition of proliferation |

Case Study: Anticancer Activity

In a study focusing on the anticancer properties of this compound, the compound was tested against melanoma and pancreatic cancer cell lines. Results indicated:

- High Efficacy : The compound exhibited IC50 values in the low micromolar range, indicating potent activity.

- Mechanistic Insights : The compound was found to activate both apoptotic and autophagic pathways, suggesting a dual mechanism for inducing cancer cell death.

Synthetic Routes

The synthesis of this compound can be achieved through multiple synthetic strategies. Common methods involve:

- Formation of Thiazole Ring : Utilizing appropriate precursors to construct the thiazole moiety.

- Acetylation Reaction : Introducing the acetyl group at the 4-position on the thiazole ring.

- Amidation : Coupling with 2-amino-propanamide to yield the final product.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.